molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4

1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea

Cat. No.: B165984
CAS No.: 137783-15-4
M. Wt: 410.6 g/mol
InChI Key: FIIQKQAZIRPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea, also known as this compound, is a useful research compound. Its molecular formula is C19H30N4O2S2 and its molecular weight is 410.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137783-15-4

Molecular Formula

C19H30N4O2S2

Molecular Weight

410.6 g/mol

IUPAC Name

1-[4-(cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea

InChI

InChI=1S/C19H30N4O2S2/c24-27(25,23-19(26)22-16-10-6-3-7-11-16)18-14-20-13-12-17(18)21-15-8-4-1-2-5-9-15/h12-16H,1-11H2,(H,20,21)(H2,22,23,26)

InChI Key

FIIQKQAZIRPFIC-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3

Isomeric SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S

Canonical SMILES

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3

Key on ui other cas no.

137783-15-4

Synonyms

BM 11
BM-11
N-((4-cycloheptylamino-3-pyridyl)sulfonyl)-N'-(cyclohexyl)thiourea

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.01 mol of NaOH dissolved in a minimum of water is added to a solution of 0.01 mol of (4-(cycloheptylamino)pyrid-3-yl)sulfonamide in 80 ml of a water/acetone mixture (1:1). The mixture is stirred with a magnetic rod, and 0.015 mol of cyclohexylisothiocyanate is added. Stirring is continued, while the reaction is followed by TLC (silica gel 60F254; mobile phase: ethyl acetate 9, methanol 1, triethylamine 0.2). Gentle heating can accelerate the reaction. The mixture is evaporated under reduced pressure and the residue is taken up in 100 ml of 0.2N NaOH. Any insoluble material is filtered out and the solution is corrected to pH 6.5-7 and left to crystallize for 1 hour in the refrigerator. The precipitate collected is suspended in 100 ml of a water/acetone mixture (4:1) saturated with NaHCO3. The mixture is stirred for 1 hour and then filtered, and the filtrate, brought back to pH 6.5-7, is left to crystallize in the refrigerator. The crystals are collected, washed in cold water and dried under vacuum at normal temperature. Yield is around 50-60%. Melting point: 195°-197° C.
Name
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0.015 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.